2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid, also known as MTCA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. MTCA belongs to the thiazole family of compounds and has a molecular weight of 241.27 g/mol.
Scientific Research Applications
Corrosion Inhibition
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid derivatives have been explored for their potential as corrosion inhibitors. For instance, Chaitra et al. (2016) synthesized thiazole based pyridine derivatives and evaluated their corrosion inhibition performance on mild steel in acidic environments using gravimetric, potentiodynamic polarization, and electrochemical impedance techniques (Chaitra, Mohana, & Tandon, 2016). Similarly, Chaitra et al. (2016) investigated the inhibition activity of new thiazole hydrazones towards mild steel corrosion in acid media (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Antimicrobial Activity
Thiazole derivatives of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid have shown promising results in antimicrobial studies. Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives and evaluated their in vitro antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anticancer and Antiviral Activities
Compounds derived from 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid have been studied for their potential anticancer and antiviral activities. Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones and tested their in vitro anticancer activity, with some compounds showing selective inhibition of leukemia cell lines (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Synthesis and Characterization of Derivatives
Various studies have focused on the synthesis and characterization of derivatives of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. For example, Žugelj et al. (2009) reported the synthesis of thiazole-5-carboxylates starting from dimethyl acetone-1,3-dicarboxylate (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Electrochemical Studies
Electrochemical studies have also been conducted on these compounds. Sayyah et al. (2006) carried out electrochemical oxidative polymerization of 2-amino-4-(4-methoxyphenyl)thiazole, investigating various reaction parameters (Sayyah, Kamal, & Abd El-Rehim, 2006).
properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-6-9(16-10)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXSKGJRGZRUNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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